2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
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Overview
Description
2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with bromine, iodine, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes bromination and iodination to introduce the halogen atoms at the desired positions. The introduction of the acetic acid moiety can be achieved through carboxylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and specificity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromo-5-chloro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
- 2-(3-bromo-5-fluoro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
- 2-(3-iodo-5-chloro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
Uniqueness
The unique combination of bromine and iodine in 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid distinguishes it from other similar compounds. This specific substitution pattern can influence its reactivity and binding properties, making it particularly useful in certain chemical and biological applications.
Properties
CAS No. |
98556-08-2 |
---|---|
Molecular Formula |
C7H5BrINO3 |
Molecular Weight |
357.9 |
Purity |
95 |
Origin of Product |
United States |
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